Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H20N2O4S and its molecular weight is 336.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis Approaches : The synthesis of various derivatives of this compound involves intricate chemical processes. Notable among these is the Biginelli reaction, a multi-component chemical reaction that is used to synthesize dihydropyrimidinones (a class of compounds that includes Ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate). This reaction is significant in the field of medicinal chemistry due to its role in producing compounds with a wide range of biological activities (Kappe & Roschger, 1989).
Crystal and Molecular Structure Analysis : The compound's crystal and molecular structures have been analyzed using techniques like X-ray crystallography and quantum chemical calculations. These analyses provide insights into the compound's conformational features and electronic characteristics. For instance, studies have revealed that the heterocyclic ring in this compound adopts a quasi-boat conformation, and the occurrence of the C4-stereocenter in the heterocyclic ring leads to the formation of R- and S- enantiomers (Memarian et al., 2013).
Physical and Chemical Properties : Research has also been conducted to understand the physical and chemical properties of this compound and its derivatives. For instance, studies on the density, viscosity, and ultrasonic properties of this compound in different solutions have been performed. These studies help in understanding the molecular interactions and the behavior of the compound under various conditions (Bajaj & Tekade, 2014).
Novel Derivative Synthesis : Efforts have been made to synthesize novel derivatives of this compound, expanding its potential applications. For instance, a study reports the synthesis of new Monastrol analogs conjugated with fluorescent coumarin scaffolds, indicating the potential use of these compounds in fluorescent studies and possible applications in imaging (Al-Masoudi et al., 2015).
Applications in Material Science : The compound and its derivatives have also found applications in material science. For example, research has been conducted on synthesizing nanocrystalline particles of this compound using the water/oil microemulsion method. These studies are pivotal in understanding the material properties and potential applications of these compounds in various fields (Vyas et al., 2011).
Mechanism of Action
Target of action
The compound contains a 2,3-dimethoxyphenyl group , which is found in other bioactive molecules like 3,4-Dimethoxyphenethylamine . These compounds often interact with various receptors in the body, such as dopamine receptors .
Mode of action
The interaction of these compounds with their targets often involves binding to the receptor, which can trigger a series of biochemical reactions within the cell .
Biochemical pathways
The exact pathways affected would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it could affect dopaminergic signaling pathways .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend largely on its intended use. If it’s being studied for use as a pharmaceutical, future research could involve studying its pharmacokinetics and pharmacodynamics, potential side effects, and efficacy in treating specific conditions .
Properties
IUPAC Name |
ethyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-15(19)12-9(2)17-16(23)18-13(12)10-7-6-8-11(20-3)14(10)21-4/h6-8,13H,5H2,1-4H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDPBXIZXNKUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C(=CC=C2)OC)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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